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The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the use of second-

line drugs, among which injectable agents have historically formed the backbone of treatment

regimens. This guide provides a comparative study of the four principal second-line injectable

drugs (SLIDs): Amikacin, Kanamycin, Capreomycin, and Streptomycin. The following sections

detail their mechanisms of action, comparative efficacy, and adverse effect profiles, supported

by experimental data to inform research and development efforts in the fight against

tuberculosis.

Mechanisms of Action: A Ribosomal Assault
The primary target for all four SLIDs is the bacterial ribosome, the essential machinery for

protein synthesis. However, their specific interactions and the resulting downstream effects

exhibit notable differences.

Amikacin and Kanamycin, both aminoglycosides, bind to the 30S ribosomal subunit. This

interaction induces a conformational change in the A-site, the decoding center of the ribosome,

leading to the misreading of mRNA codons. The incorporation of incorrect amino acids results

in the synthesis of non-functional or toxic proteins, ultimately leading to bacterial cell death.

Streptomycin, also an aminoglycoside, similarly targets the 30S ribosomal subunit. Its binding

interferes with the initiation complex of protein synthesis and causes misreading of the mRNA

template, leading to the production of faulty proteins and subsequent cell death.[1]
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Capreomycin, a cyclic polypeptide antibiotic, uniquely binds across the ribosomal subunit

interface, interacting with both the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S

subunit.[2][3] This binding disrupts the translocation of tRNA and mRNA on the ribosome,

thereby inhibiting protein synthesis.[4]
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Mechanism of Action for Capreomycin.
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Comparative Efficacy
The clinical effectiveness of these agents is a critical factor in their selection for MDR-TB

treatment regimens. A large individual patient data meta-analysis provides robust comparative

efficacy data.

Efficacy
Outcome

Amikacin vs.
Kanamycin

Streptomycin
vs. Kanamycin

Amikacin vs.
Capreomycin

Streptomycin
vs.
Capreomycin

Treatment

Success

Amikacin

associated with 6

more cures per

100 patients.

Streptomycin

associated with 7

more cures per

100 patients.

Amikacin

associated with 9

more cures per

100 patients.

Streptomycin

associated with

10 more cures

per 100 patients.

Mortality -

Streptomycin

associated with 5

fewer deaths per

100 patients.

Amikacin

associated with 5

fewer deaths per

100 patients.

Streptomycin

associated with

10 fewer deaths

per 100 patients.

Data sourced from a meta-analysis of 12,030 patients from 25 countries.

Of note, this meta-analysis concluded that when aminoglycosides are indicated and supported

by drug susceptibility testing, amikacin and streptomycin are the drugs of choice over

kanamycin and capreomycin.[1]

Comparative Adverse Effects
The utility of SLIDs is often limited by their significant toxicity profiles, primarily ototoxicity

(hearing loss) and nephrotoxicity (kidney damage).
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Adverse Event Amikacin Kanamycin Capreomycin Streptomycin

Ototoxicity

(Hearing Loss)

Higher risk of

severe hearing

loss compared to

kanamycin.[5][6]

[7] 5 times more

likely to cause

ototoxicity than

capreomycin.[6]

[8]

Lower risk of

severe hearing

loss compared to

amikacin.[5][6][7]

Less ototoxic

than amikacin.[6]

[8]

Ototoxicity is a

known side

effect,

particularly with

prolonged use.[2]

Nephrotoxicity

(Kidney

Damage)

Less nephrotoxic

than

streptomycin.[9]

Incidence of 3.4-

8.7% (grouped

with kanamycin).

[3]

Incidence of 3.4-

8.7% (grouped

with amikacin).[3]

Significant

nephrotoxicity in

20-25% of

patients.[3]

Nephrotoxicity in

about 2% of

patients requiring

discontinuation.

[3]

Electrolyte

Imbalance

(Hypokalemia)

Less associated

with hypokalemia

than

capreomycin.[6]

[8]

Lower incidence

of hypokalemia

compared to

capreomycin.[5]

Significantly

greater decrease

in serum

potassium and

higher incidence

of hypokalemia

compared to

kanamycin.[5]

Administration is

a risk factor for

hypokalemia.[10]

Can cause

electrolyte

abnormalities

including

hypokalemia.[2]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
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The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a

microorganism. A common method for determining the MIC of anti-tuberculosis drugs is the

broth microdilution method.

Protocol:

Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis is prepared

to a McFarland turbidity standard of 0.5, which corresponds to approximately 1-5 x 10^7

colony-forming units (CFU)/mL. This suspension is then further diluted.

Drug Dilution: The anti-tuberculosis drugs are serially diluted in 96-well microtiter plates

containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase

(OADC).

Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final

concentration of approximately 5 x 10^5 CFU/mL.

Incubation: The plates are sealed and incubated at 37°C.

Reading Results: The MIC is determined as the lowest drug concentration that shows no

visible growth after a specified incubation period (typically 14-21 days).
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Workflow for MIC Determination.

Audiometric Monitoring for Ototoxicity
Regular audiological monitoring is crucial for the early detection of ototoxicity in patients

receiving SLIDs.

Protocol:

Baseline Audiogram: A comprehensive audiogram should be performed for all patients

before initiating treatment with an SLID. This establishes a baseline for future comparisons.
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Frequency of Monitoring: Audiometric testing should be conducted monthly during the

intensive phase of treatment.

Test Frequencies: Testing should include conventional frequencies (250-8000 Hz) and, if

possible, extended high frequencies (up to 16,000 Hz), as hearing loss often begins in the

higher frequencies.

Definition of Ototoxic Shift: A significant threshold shift is defined as:

A 20 dB or greater decrease at any one test frequency.

A 10 dB or greater decrease at any two adjacent frequencies.

Loss of response at three consecutive frequencies where responses were previously

obtained.

Clinical Action: If a significant ototoxic shift is detected, a change in treatment should be

considered to prevent further irreversible hearing loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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